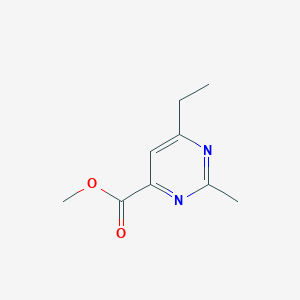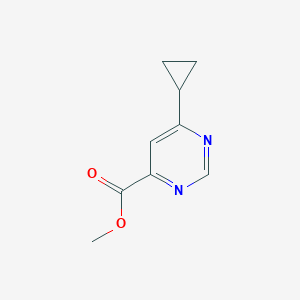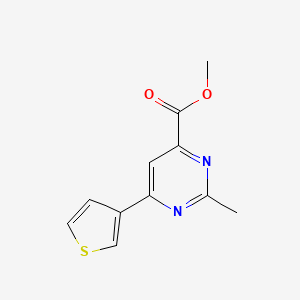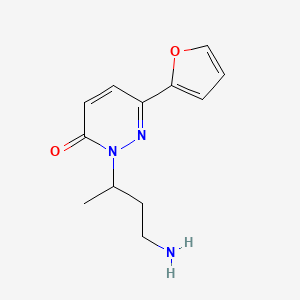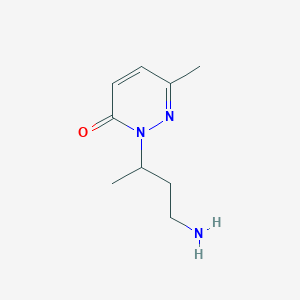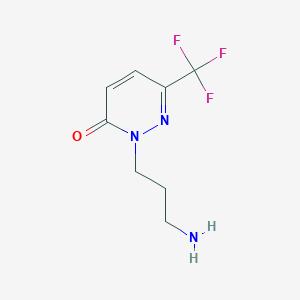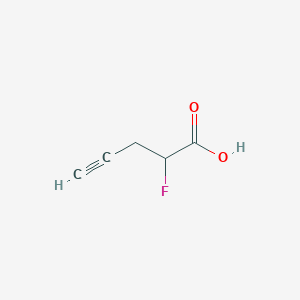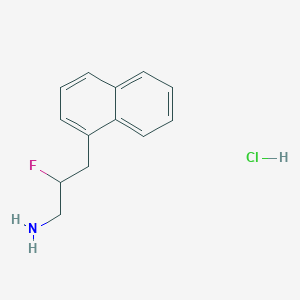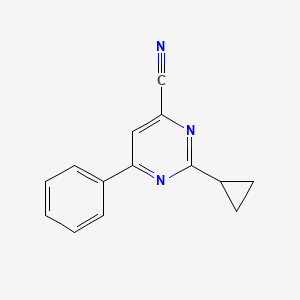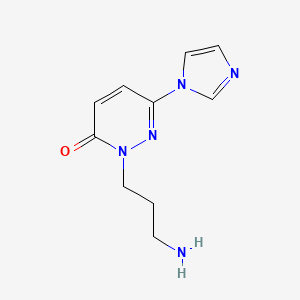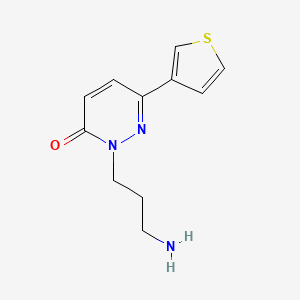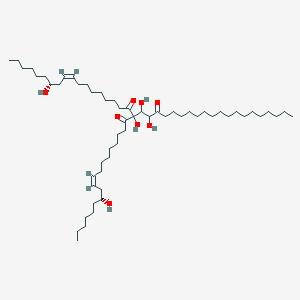
Diricinoleoyl-stearoyl-glycerol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Diricinoleoyl-stearoyl-glycerol is a triacylglycerol compound found in castor oil. It consists of one stearic acid and two ricinoleic acid molecules esterified to a glycerol backbone. This compound is part of a larger family of acylglycerols, which are essential components of various biological and industrial processes .
准备方法
Synthetic Routes and Reaction Conditions: Diricinoleoyl-stearoyl-glycerol can be synthesized through the esterification of glycerol with stearic acid and ricinoleic acid. The reaction typically involves the use of catalysts such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete esterification .
Industrial Production Methods: In an industrial setting, this compound is often produced through the glycerolysis of castor oil. This process involves the reaction of castor oil with glycerol in the presence of an alkaline catalyst such as sodium hydroxide or potassium hydroxide. The reaction is conducted at elevated temperatures (around 200-250°C) to achieve high yields of the desired triacylglycerol .
化学反应分析
Types of Reactions: Diricinoleoyl-stearoyl-glycerol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups in ricinoleic acid can be oxidized to form ketones or carboxylic acids.
Hydrolysis: The ester bonds can be hydrolyzed to release free fatty acids and glycerol.
Transesterification: The ester groups can be exchanged with other alcohols or acids to form different esters.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Hydrolysis: Acidic or basic conditions can be used, with hydrochloric acid or sodium hydroxide as typical reagents.
Transesterification: Methanol or ethanol in the presence of a catalyst such as sodium methoxide or sodium ethoxide.
Major Products Formed:
Oxidation: Ketones, carboxylic acids.
Hydrolysis: Free fatty acids (stearic acid, ricinoleic acid), glycerol.
Transesterification: Methyl or ethyl esters of stearic acid and ricinoleic acid.
科学研究应用
Diricinoleoyl-stearoyl-glycerol has several applications in scientific research:
Chemistry: Used as a model compound to study the behavior of triacylglycerols in various chemical reactions.
Biology: Investigated for its role in lipid metabolism and its effects on cellular processes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of biodegradable lubricants, surfactants, and cosmetics.
作用机制
The mechanism of action of diricinoleoyl-stearoyl-glycerol involves its interaction with cellular membranes and enzymes. The hydroxyl groups in ricinoleic acid can form hydrogen bonds with membrane lipids, affecting membrane fluidity and permeability. Additionally, the compound can be hydrolyzed by lipases to release free fatty acids, which can then participate in various metabolic pathways .
相似化合物的比较
- Diricinoleoyl-oleoyl-glycerol
- Diricinoleoyl-linoleoyl-glycerol
- Diricinoleoyl-palmitoyl-glycerol
Comparison: Diricinoleoyl-stearoyl-glycerol is unique due to the presence of both stearic acid and ricinoleic acid. This combination imparts distinct physical and chemical properties, such as higher melting points and specific reactivity patterns. Compared to other similar compounds, this compound exhibits unique interactions with biological membranes and enzymes, making it a valuable compound for various applications .
属性
IUPAC Name |
(Z,7R)-7,19,20,21-tetrahydroxy-19-[(Z,12R)-12-hydroxyoctadec-9-enoyl]nonatriacont-9-ene-18,22-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C57H106O8/c1-4-7-10-13-14-15-16-17-18-19-20-21-28-33-40-47-52(60)55(63)56(64)57(65,53(61)48-41-34-29-24-22-26-31-38-45-50(58)43-36-11-8-5-2)54(62)49-42-35-30-25-23-27-32-39-46-51(59)44-37-12-9-6-3/h31-32,38-39,50-51,55-56,58-59,63-65H,4-30,33-37,40-49H2,1-3H3/b38-31-,39-32-/t50-,51-,55?,56?/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYNYPTDVITZXOS-KKTJMSFGSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)C(C(C(C(=O)CCCCCCCC=CCC(CCCCCC)O)(C(=O)CCCCCCCC=CCC(CCCCCC)O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCC(=O)C(O)C(O)C(O)(C(=O)CCCCCCC/C=C\C[C@H](O)CCCCCC)C(=O)CCCCCCC/C=C\C[C@H](O)CCCCCC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C57H106O8 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
919.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
